molecular formula C25H21F2NO4 B12310229 (R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

(R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Cat. No.: B12310229
M. Wt: 437.4 g/mol
InChI Key: LKQNPTJSKHQTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,3-difluoro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and two fluorine atoms substituted at the 2 and 3 positions of the homophenylalanine side chain. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,3-difluoro-D-homophenylalanine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of Fmoc-2,3-difluoro-D-homophenylalanine involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and high yield. Advanced purification techniques are employed to meet the stringent quality standards required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,3-difluoro-D-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-2,3-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins. The fluorine atoms and the Fmoc group influence the compound’s interactions with molecular targets, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-2,3-difluoro-D-homophenylalanine is unique due to the presence of two fluorine atoms at specific positions on the homophenylalanine side chain. This dual fluorination can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

4-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)

InChI Key

LKQNPTJSKHQTCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)F)F)C(=O)O

Origin of Product

United States

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